N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]-2-propenamide
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Overview
Description
Panobinostat, sold under the brand name Farydak, is a medication used for the treatment of multiple myeloma. It is a hydroxamic acid and acts as a non-selective histone deacetylase inhibitor (pan-HDAC inhibitor). Panobinostat was approved for medical use in the United States in February 2015 and in the European Union in August 2015 . It is known for its potent antitumor activity, attributed to epigenetic modulation of gene expression and inhibition of protein metabolism .
Preparation Methods
The synthesis of Panobinostat involves several key steps. The commercially available starting material, 4-(chloromethyl)benzaldehyde, is converted to (E)-methyl 3-[4-(chloromethyl)phenyl]acrylate via the Wittig–Horner reaction. This intermediate is then directly condensed with 2-(2-methyl-1H-indol-3-yl)ethanamine to afford the key intermediate (E)-methyl 3-[4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenyl]acrylate. Subsequently, a nucleophilic substitution reaction is carried out to generate the desired compound .
Chemical Reactions Analysis
Panobinostat undergoes various chemical reactions, including reduction, hydrolysis, oxidation, and glucuronidation processes. Common reagents and conditions used in these reactions include cytochrome P450 enzymes, particularly CYP3A4, CYP2D6, and CYP2C19 . The major products formed from these reactions are metabolites resulting from the reduction, hydrolysis, and oxidation of the hydroxamic acid side chain .
Scientific Research Applications
Panobinostat has a wide range of scientific research applications, particularly in the field of oncology. It has been shown to induce antitumor activity in various cancer cell lines, including epithelioid sarcoma and rhabdoid tumor cells . Panobinostat is also being investigated for its potential use in treating brain tumors, with studies examining its efficacy in different models and species . Additionally, it has been tested in combination with other therapeutics to enhance its anticancer effects .
Mechanism of Action
Panobinostat exerts its effects by inhibiting multiple histone deacetylase enzymes, leading to an increase in acetylation of histone proteins. This results in increased DNA transcription and accumulation of different proteins, reducing cell proliferation and inducing cell death . The main molecular targets of Panobinostat are histone deacetylases, which play a crucial role in controlling cell cycle progression, cell survival, and differentiation .
Comparison with Similar Compounds
Panobinostat is a potent pan-HDAC inhibitor, similar to other histone deacetylase inhibitors such as vorinostat and romidepsin. Panobinostat is unique in its ability to inhibit multiple histone deacetylase enzymes, making it one of the most potent DAC inhibiting agents available on the market . Other similar compounds include belinostat and chidamide, which also target histone deacetylases but differ in their selectivity and potency .
Properties
IUPAC Name |
N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-15-18(19-4-2-3-5-20(19)23-15)12-13-22-14-17-8-6-16(7-9-17)10-11-21(25)24-26/h2-11,22-23,26H,12-14H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOHNWQLNRZRFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870350 |
Source
|
Record name | N-Hydroxy-3-[4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenyl]prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
922726-10-1 |
Source
|
Record name | N-Hydroxy-3-[4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenyl]prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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